molecular formula C23H33NO3 B14002495 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 74227-89-7

3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14002495
CAS No.: 74227-89-7
M. Wt: 371.5 g/mol
InChI Key: VPLQNJKGRFBIDJ-UHFFFAOYSA-N
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Description

3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C23H33NO3 and a molecular weight of 371.5139 daltons . This compound is known for its unique structure, which includes a naphthalene core substituted with a dodecylamino group and a hydroxyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves several steps. One common method includes the reaction of naphthalene-1,2-dione with dodecylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the naphthalene core to dihydronaphthalene derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:

    3-[(Dodecylamino)methyl]-4-hydroxybenzene-1,2-dione: This compound has a similar structure but with a benzene core instead of a naphthalene core.

    3-[(Dodecylamino)methyl]-4-hydroxyanthracene-1,2-dione: This compound has an anthracene core, making it larger and potentially more reactive.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dodecylamino group and a hydroxyl group on the naphthalene core, which confer distinct chemical and physical properties .

Properties

CAS No.

74227-89-7

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

3-[(dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-13-16-24-17-20-21(25)18-14-11-12-15-19(18)22(26)23(20)27/h11-12,14-15,24-25H,2-10,13,16-17H2,1H3

InChI Key

VPLQNJKGRFBIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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